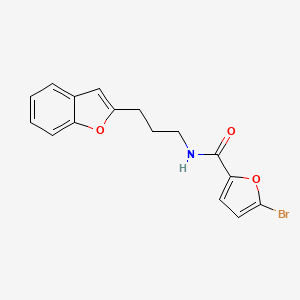![molecular formula C15H22ClF3N2O B2395484 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride CAS No. 1423731-37-6](/img/structure/B2395484.png)
4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1423731-37-6 . It has a molecular weight of 338.8 . The IUPAC name for this compound is 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride, focusing on six unique applications:
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical applications, particularly as a central nervous system (CNS) agent . Its structure, featuring a trifluoromethyl group, enhances its ability to cross the blood-brain barrier, making it a promising candidate for treating CNS disorders such as anxiety, depression, and schizophrenia . The piperazine moiety is known for its role in various psychotropic drugs, further supporting its potential in this field.
Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal properties . The trifluoromethyl group contributes to the compound’s stability and enhances its interaction with microbial cell membranes, leading to effective inhibition of bacterial and fungal growth . This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Agrochemical Applications
In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide . The trifluoromethyl group imparts high lipophilicity and metabolic stability, which are desirable traits for agrochemicals. Studies have indicated its effectiveness in protecting crops from pests and diseases, contributing to higher agricultural yields .
Analgesic and Anti-inflammatory Agents
The compound has shown promise as an analgesic and anti-inflammatory agent . Its ability to modulate pain pathways and reduce inflammation has been demonstrated in preclinical studies. The presence of the piperazine ring is crucial for its interaction with pain receptors, making it a potential candidate for developing new pain relief medications .
Neuroprotective Agents
Due to its ability to cross the blood-brain barrier, this compound is also investigated for its neuroprotective properties . It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This application is particularly significant given the increasing prevalence of these conditions.
Chemical Probes and Research Tools
In scientific research, this compound is used as a chemical probe to study various biological processes. Its unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for elucidating biochemical pathways and mechanisms . This application is crucial for advancing our understanding of complex biological systems and developing new therapeutic strategies.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHBNFYLEKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)

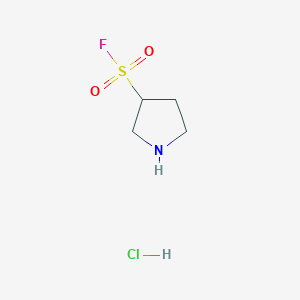
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2395411.png)
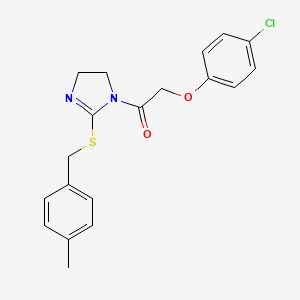
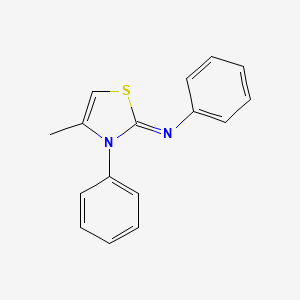
![2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2395416.png)
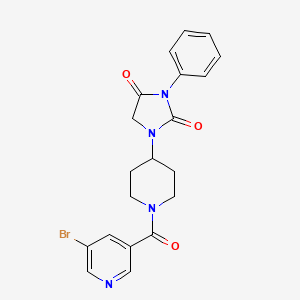
![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
